molecular formula C20H18FN3O3 B12039119 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 4827-01-4

9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B12039119
CAS No.: 4827-01-4
M. Wt: 367.4 g/mol
InChI Key: XBZYVYXPWKSSJF-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C₁₉H₁₆FN₃O₃ , belongs to the class of quinoline derivatives. Its systematic name is quite a mouthful, but let’s break it down:

    9-Fluoro: Indicates a fluorine atom at position 9.

    7-hydroxy: Refers to a hydroxyl group at position 7.

    3-methyl: Indicates a methyl group at position 3.

    5-oxo: Signifies a ketone group at position 5.

    N-[(pyridin-4-yl)methyl]: The pyridine ring (pyridin-4-yl) is attached via a methyl group.

    2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Describes the fused pyridoquinoline ring system with a carboxamide group at position 6.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the construction of the quinoline core followed by functionalization

    Quinoline Synthesis: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.

    Functionalization: The hydroxy group at position 7 can be introduced using appropriate reagents.

    Fluorination: The fluorine atom at position 9 can be incorporated using fluorinating agents.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods to access this compound. specific proprietary processes may vary among manufacturers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone group at position 5 can undergo oxidation reactions.

    Substitution: The pyridine ring can participate in substitution reactions.

    Reduction: Reduction of the ketone group is also feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products::
  • Oxidation: 7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid.
  • Substitution: Various derivatives with modified substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are several related quinoline derivatives, this compound stands out due to its specific substitution pattern and fluorine atom. Similar compounds include:

Properties

CAS No.

4827-01-4

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

7-fluoro-4-hydroxy-12-methyl-2-oxo-N-(pyridin-4-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18FN3O3/c1-11-2-3-13-8-14(21)9-15-17(13)24(11)20(27)16(18(15)25)19(26)23-10-12-4-6-22-7-5-12/h4-9,11,25H,2-3,10H2,1H3,(H,23,26)

InChI Key

XBZYVYXPWKSSJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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